![molecular formula C15H15BrO B584014 2-Bromo-1-(naphthalen-2-yl)pentan-1-one CAS No. 850352-43-1](/img/structure/B584014.png)
2-Bromo-1-(naphthalen-2-yl)pentan-1-one
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Description
“2-Bromo-1-(naphthalen-2-yl)pentan-1-one” is a chemical compound that has been mentioned in the context of synthetic cathinones . Synthetic cathinones are a group of novel psychoactive substances (NPS) that pose a significant threat to the health and lives of their users . This compound is also a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a ketone with a bromine-containing compound . For example, the synthesis of “2-Bromo-1-phenyl-pentan-1-one” involves the reaction of phenylpentanone with sodium bromide and hydrochloric acid, followed by the addition of hydrogen peroxide .Scientific Research Applications
Naphyrone Analysis : A study on naphyrone, a compound structurally related to 2-Bromo-1-(naphthalen-2-yl)pentan-1-one, provided the first report of α-naphyrone in scientific literature. This research is significant for forensic and clinical communities as it differentiates α- and β-naphyrone using gas chromatography and nuclear magnetic resonance spectroscopy (Brandt et al., 2010).
Diastereoselective Reactions : Research on 1,4-bis(bromomagnesio)pentane reactions with lactones and anhydrides, involving aromatic substrates like naphthalene, revealed significant stereochemical preferences. This has implications for the synthesis of complex organic compounds (Canonne et al., 1989).
Synthesis of Bromo-substituted Naphthalene Dianhydride Derivatives : A study focused on the synthesis of core-substituted naphthalene derivatives, including 2-bromo and 2,6-dibromo-1,4,5,8-naphthalene dianhydride derivatives. These derivatives are important precursors in materials and supramolecular chemistry (Ping, 2012).
Bio-catalytic Asymmetric Synthesis : A study demonstrated the use of Lactobacillus curvatus strains for the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone to produce (R)-2-bromo-1-(naphthalen-2-yl)ethanol, a precursor for β-adrenergic receptor blockers. This research highlights an environmentally friendly and efficient process for producing enantiomerically pure pharmaceutical precursors (Taşdemir et al., 2020).
Europium Complex Synthesis : A study explored the synthesis of europium complexes using beta-diketone derivatives like 4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione. This research contributes to the development of materials with enhanced photophysical properties, useful in various technological applications (Raj et al., 2008).
Suzuki–Miyaura Reactions of Bromo-trifluoromethanesulfonyloxy-naphthalenes : A study focused on the Suzuki–Miyaura reactions of bromo-substituted naphthalenes for synthesizing mono- and diarylnaphthalenes. This research is important for the chemoselective synthesis of aryl-substituted naphthalenes, which has applications in organic chemistry and material science (Hassan et al., 2012).
properties
IUPAC Name |
2-bromo-1-naphthalen-2-ylpentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-2-5-14(16)15(17)13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10,14H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRREEFPTVAIFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747228 |
Source
|
Record name | 2-Bromo-1-(naphthalen-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
850352-43-1 |
Source
|
Record name | 2-Bromo-1-(naphthalen-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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